molecular formula C14H16N4O5 B6299064 [5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368871-37-6

[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No. B6299064
CAS RN: 2368871-37-6
M. Wt: 320.30 g/mol
InChI Key: MPDDSUGATMSBBO-UHFFFAOYSA-N
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Description

“[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H16N4O5 . It is a derivative of 1,3,4-oxadiazole, which is an important class of heterocyclic compounds known for their broad spectrum of biological activity .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as the compound , typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of the oxadiazole with various acid chlorides yields acylated compounds . Further reactions can lead to the formation of various derivatives .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H16N4O5 . Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more in-depth analysis of its molecular structure.


Chemical Reactions Analysis

1,3,4-Oxadiazoles, including the compound , can undergo various chemical reactions. For instance, they can react with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles to yield 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles . They can also undergo oxidative cyclization in the presence of oxygen to form 2,5-disubstituted 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, the molecular weight is 320.30064 . Unfortunately, without more specific information, it’s difficult to provide a more detailed analysis of its physical and chemical properties.

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives, such as the compound , could include exploring their potential for various biological activities. Given their broad spectrum of biological activity, these compounds could be further developed and optimized for various therapeutic applications . Additionally, new methods for their synthesis and functionalization could be explored to expand the range of possible derivatives .

properties

IUPAC Name

tert-butyl N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-14(2,3)23-13(19)15-8-11-16-17-12(22-11)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDDSUGATMSBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

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